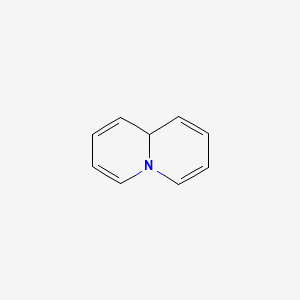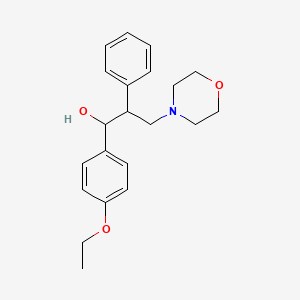![molecular formula C19H16ClN3O2 B1231997 Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- CAS No. 877459-37-5](/img/structure/B1231997.png)
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical processes, aiming to achieve the desired molecular structure and functional properties. Notably, the metabolic formation and synthesis of related compounds indicate a strategic approach to achieve hypocholesteremic effects, as demonstrated by the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, highlighting the intricate steps involved in obtaining such compounds with specific biological activities (Sinsheimer et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their biological activities and chemical properties. For instance, the crystal structure analysis of a related compound provides insight into the spatial arrangement and potential interaction sites that could influence its biological effects. The detailed structure of (R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea offers a glimpse into the complex arrangement and interactions at the molecular level, which are crucial for its function (Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to various products with distinct properties. For example, the synthesis and evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrate the versatility of such compounds in chemical transformations and their potential in medical applications (Jian Feng et al., 2020).
Physical Properties Analysis
The physical properties of "Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-" and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application. The crystal structure and biological activities study provide valuable data on the physical characteristics that influence its use in various fields (Li et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application scope of this compound. Investigations into the synthesis and biological activity of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds highlight the importance of chemical properties in determining the efficacy and potential uses of such molecules in therapeutic contexts (M. M. Al-Sanea et al., 2018).
Applications De Recherche Scientifique
Urea Biosensors
Urea, an organic compound critical in the nitrogen metabolism of organisms, serves as a key indicator of various health conditions and environmental factors. Recent advances have led to the development of urea biosensors, utilizing enzyme urease for detection. Such biosensors employ nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, showing potential in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Agricultural Applications
In agriculture, urea plays a dual role as a non-protein nitrogen source in animal feed and as a nitrogen fertilizer enhancing plant growth. Research on urea metabolism in ruminants reveals its significance in improving the efficiency of feed protein utilization. Innovations in fertilizer technology aim to mitigate environmental pollution through controlled-release formulations and urease inhibitors, enhancing nitrogen use efficiency and reducing losses (Jin et al., 2018).
Environmental Implications
Urea's environmental footprint, particularly in relation to fertilizer use, has prompted research into urease and nitrification inhibitors. These studies focus on reducing ammonia volatilization and greenhouse gas emissions from urea-based fertilizers, with implications for sustainable agriculture and environmental protection (Ray et al., 2020).
Drug Design Applications
Urea derivatives, due to their unique hydrogen bonding capabilities, find extensive applications in drug design. They are incorporated into small molecules for modulating drug-target interactions, impacting selectivity, stability, toxicity, and pharmacokinetic profiles. This highlights urea's pivotal role in medicinal chemistry and therapeutic developments (Jagtap et al., 2017).
Microbial Metabolism and Soil Fertility
Urea's role extends to microbial metabolism in aquatic and terrestrial ecosystems, influencing nitrogen recycling and soil fertility. The enzymatic breakdown of urea by urease in various microorganisms underscores its importance in nutrient cycling, with implications for enhancing soil fertility and agricultural productivity (Solomon et al., 2010).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)22-19(24)23-18-17(10-5-11-21-18)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQLQTPBSOVRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399640 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- | |
CAS RN |
877459-37-5 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

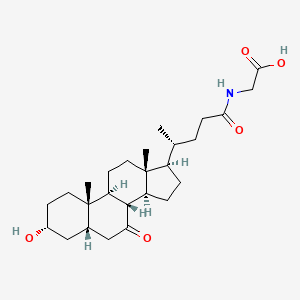
![(1S,22S,23S,25R,26R,28S,31S,33S)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1231915.png)
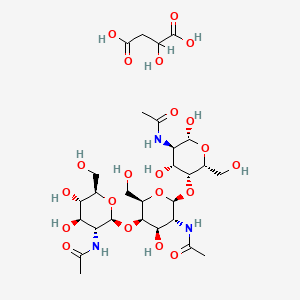
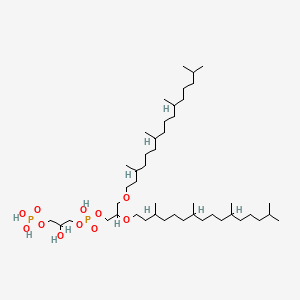
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1231921.png)
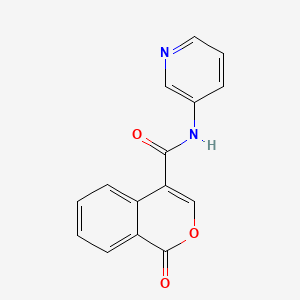
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)
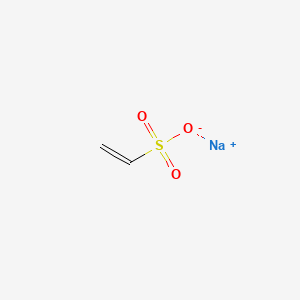
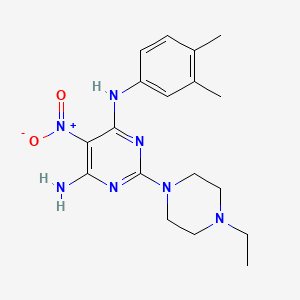
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)
